molecular formula C16H11BrClNO3 B11254333 5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11254333
M. Wt: 380.62 g/mol
InChI Key: IRTKFHNZUNUISQ-UHFFFAOYSA-N
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Description

5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one: belongs to the indole class of heterocyclic compounds. Indole derivatives have garnered significant interest due to their wide-ranging biological activities. The indole nucleus is present in several synthetic drug molecules and natural products, including lysergic acid diethylamide (LSD) and certain alkaloids obtained from plants .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route starts with 5-bromo-2-chlorobenzaldehyde, which undergoes a reaction with ethyl acetoacetate to form the corresponding indole-2-one intermediate. Subsequent reduction and hydroxylation steps yield the final product .

Reaction Conditions::

    Step 1: Condensation of 5-bromo-2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide).

    Step 2: Reduction of the intermediate using a reducing agent (e.g., sodium borohydride).

    Step 3: Hydroxylation of the reduced intermediate (e.g., using sodium hydroxide).

Industrial Production:: The industrial-scale production of this compound involves optimization of the synthetic route, purification, and scalability. Detailed industrial methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions::

    Reduction: Reduction of the carbonyl group in the intermediate.

    Hydroxylation: Introduction of the hydroxyl group at the appropriate position.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH₄) in a suitable solvent (e.g., ethanol).

    Hydroxylation: Sodium hydroxide (NaOH) in water or alcohol.

Major Products:: The major product is the target compound itself, 5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a versatile building block for the synthesis of other indole derivatives.

    Biology: Potential use as a pharmacophore in drug discovery.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Possible applications in materials science and chemical engineering.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific molecular targets. Further research is needed to elucidate its interactions with cellular pathways and receptors.

Comparison with Similar Compounds

While there are several indole derivatives, the unique combination of bromine, chlorine, and the oxoethyl group in this compound sets it apart. Similar compounds include other indole-based molecules with varying substituents.

Properties

Molecular Formula

C16H11BrClNO3

Molecular Weight

380.62 g/mol

IUPAC Name

5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C16H11BrClNO3/c17-9-5-6-13-11(7-9)16(22,15(21)19-13)8-14(20)10-3-1-2-4-12(10)18/h1-7,22H,8H2,(H,19,21)

InChI Key

IRTKFHNZUNUISQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O)Cl

Origin of Product

United States

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